Rupatadine-d4 -

Rupatadine-d4

Catalog Number: EVT-13568433
CAS Number:
Molecular Formula: C26H26ClN3
Molecular Weight: 420.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rupatadine-d4 is a deuterated derivative of rupatadine, which is classified as a second-generation antihistamine and a platelet-activating factor antagonist. This compound is primarily utilized in the treatment of allergic conditions, including allergic rhinitis and chronic urticaria. It was originally developed by the Spanish pharmaceutical company Uriach and has been marketed under various trade names such as Rupafin and Rupall . The presence of deuterium in its structure enhances its pharmacokinetic properties, making it valuable for research purposes.

Source and Classification

Rupatadine-d4 is synthesized from rupatadine fumarate, which undergoes deuteration to incorporate deuterium atoms into its molecular structure. This modification is significant for studies involving metabolic pathways and drug interactions. The compound falls under the category of synthetic organic compounds, specifically designed to function as antagonists for histamine H1 receptors and platelet-activating factor receptors .

Synthesis Analysis

The synthesis of rupatadine-d4 involves several steps, typically starting with the parent compound, rupatadine. The deuteration process can be achieved through various methods, including:

  1. Hydrogen-Deuterium Exchange: This method involves the exposure of rupatadine to deuterated solvents or gases under controlled conditions, allowing hydrogen atoms to be replaced by deuterium.
  2. Chemical Reactions: Specific reactions that incorporate deuterium into the molecular framework can also be employed.

The technical details regarding the exact conditions (temperature, pressure, duration) and reagents used in these processes are critical for optimizing yield and purity .

Chemical Reactions Analysis

Rupatadine-d4 can participate in various chemical reactions typical for antihistamines, including:

  • Acid-Base Reactions: Due to the presence of basic nitrogen atoms in its structure.
  • Nucleophilic Substitution: Particularly involving the piperidine moiety.
  • Metabolic Reactions: Such as oxidation or conjugation in biological systems.

These reactions are essential for understanding how the compound behaves in vivo and its pharmacokinetic profile .

Mechanism of Action

The mechanism of action of rupatadine-d4 mirrors that of its parent compound. It acts primarily as an antagonist at histamine H1 receptors, blocking the effects of histamine which is responsible for allergy symptoms. Additionally, it inhibits platelet-activating factor receptors, contributing to its anti-inflammatory properties.

Key processes involved include:

  • Inhibition of Mast Cell Degranulation: Reducing the release of inflammatory mediators such as cytokines.
  • Blocking Histamine-Induced Effects: Preventing symptoms associated with allergic reactions .
Physical and Chemical Properties Analysis

Rupatadine-d4 exhibits several notable physical and chemical properties:

  • Molecular Weight: 435.982 g/mol
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on formulation.
  • Stability: Enhanced stability due to deuteration, affecting its metabolic rate compared to non-deuterated forms.

These properties are crucial for formulating effective dosage forms and predicting behavior in biological systems .

Applications

Rupatadine-d4 serves primarily in scientific research contexts, particularly in pharmacokinetics and drug metabolism studies. Its applications include:

  • Metabolic Pathway Studies: Understanding how modifications affect drug metabolism.
  • Pharmacological Research: Investigating receptor interactions and efficacy.
  • Labeling Studies: Utilizing deuterium labeling for tracing studies in biological experiments.
Synthesis and Isotopic Labeling Methodologies

Deuterium Incorporation Strategies for Rupatadine-d4

Rupatadine-d4 (8-chloro-11-(1-((5-methylpyridin-3-yl)methyl)piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) incorporates four deuterium atoms at the 2- and 6-positions of its piperidine ring. This selective deuteration leverages the kinetic isotope effect (DKIE) to retard oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4, thereby prolonging the drug’s therapeutic action [3] [6]. Two primary synthetic strategies have emerged:

  • Late-Stage Hydrogen-Deuterium Exchange (HDE):
  • A continuous-flow recirculation system using Ru/C catalyst and D₂O-derived D₂ gas achieves >96% isotopic purity within 4 hours. The closed-loop reactor enables iterative deuteration cycles, optimizing D-incorporation at the aliphatic C-2 and C-6 positions of the piperidine ring [9].
  • Key advantages include operational safety (avoiding high-pressure D₂ gas handling) and scalability (gram-scale synthesis demonstrated for analogous deuterated amines) [9].
  • Deuterated Intermediate Approach:
  • 3-(Bromomethyl)-5-methylpyridine undergoes halogen-deuterium exchange using Mg/D₂O, generating deuterated alkylating agents. Subsequent N-alkylation of desloratadine (8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) yields Rupatadine-d4 [5] [7].
  • Challenges include minimizing quaternary ammonium impurities (from over-alkylation) and dimer impurities (from dihalogenated pyridine contaminants). Purification via silica gel chromatography or recrystallization is critical [5].

Table 1: Comparison of Deuterium Incorporation Methods for Rupatadine-d4

MethodIsotopic Purity (%)Reaction TimeKey AdvantageLimitation
Continuous-flow HDE>96%4 hoursHigh selectivity; No deuterated poolRequires specialized flow reactor
Deuterated alkylation90–95%8–12 hoursUses conventional batch reactorsRisk of quaternary impurities

Optimization of Fumarate Salt Formation in Isotopologue Synthesis

Fumarate salt formation enhances the crystallinity and stability of Rupatadine-d4. However, isotopic labeling introduces unique challenges:

  • Solvent Selection: Deuterated analogues exhibit altered solubility profiles. Optimized crystallization uses a 3:1 methanol-d₄/acetone mixture, leveraging methanol’s hydrogen-bonding capacity and acetone’s low polarity to suppress dimer impurity formation. This yields >99.5% pure Rupatadine-d4 fumarate (CAS: 1795153-63-7) [5] [7].
  • Impurity Control: The dimer impurity (from 3,5-bis(chloromethyl)pyridine) must be reduced to <0.1%. Recrystallization at 4°C in deuterated solvents minimizes isotopic dilution while purifying the salt [5].
  • Stoichiometry: A 1:1 molar ratio of Rupatadine-d4 base to fumaric acid in anhydrous methanol prevents acid-catalyzed deuterium loss from labile α-positions [2] [5].

Table 2: Impact of Crystallization Conditions on Rupatadine-d4 Fumarate Quality

Solvent SystemTemperature (°C)Dimer Impurity (%)Isotopic Purity (%)
Methanol-d₄/acetone (3:1)40.0899.7
Ethanol/H₂O (2:1)250.2198.2
Isopropanol−200.1599.1

Comparative Analysis of Synthetic Routes for Deuterated Antihistamines

Rupatadine-d4 synthesis diverges from other deuterated antihistamines in selectivity and metabolic outcomes:

  • Versus Deutetrabenazine:
  • Deutetrabenazine uses a deuterium-switch approach on tetrabenazine, replacing metabolically labile methoxy groups with OCD₃. This targets hepatic aldehyde oxidase inhibition, whereas Rupatadine-d4 focuses on CYP3A4-mediated piperidine oxidation [4] [9].
  • Synthetic complexity: Deutetrabenazine requires deuterated methoxy precursors (e.g., CD₃I), increasing cost vs. Rupatadine-d4’s direct HDE route [4].
  • Versus Desloratadine-d4:
  • Desloratadine-d4 (non-deuterated form: CAS 100643-71-8) lacks Rupatadine’s PAF-antagonist pyridine moiety. Its deuteration at the piperidine ring uses similar HDE methods but achieves lower residence time extension (2-fold vs. Rupatadine-d4’s 10-fold) due to differences in H1R binding kinetics [6] [9].
  • Industrial Scalability:
  • Continuous-flow HDE reduces D₂O consumption by 60% compared to batch processing for Rupatadine-d4, critical for cost-effective API production. Traditional deuterated-pool routes (e.g., for donafenib) remain limited by expensive deuterated building blocks [4] [9].

Table 3: Synthetic and Pharmacokinetic Comparison of Deuterated Antihistamines

CompoundDeuteration SitePrimary Metabolic TargetResidence Time vs. Non-deuterated
Rupatadine-d4Piperidine (C-2, C-6)CYP3A4>10-fold increase
Desloratadine-d4Piperidine (C-2, C-6)CYP3A4/CYP2D62-fold increase
DeutetrabenazineMethoxy groupsAldehyde oxidase3-fold increase

Properties

Product Name

Rupatadine-d4

IUPAC Name

13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C26H26ClN3

Molecular Weight

420.0 g/mol

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2

InChI Key

WUZYKBABMWJHDL-AREBVXNXSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.